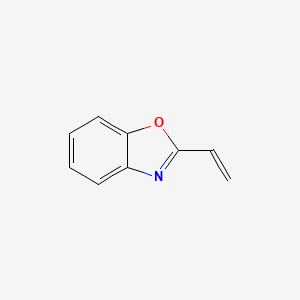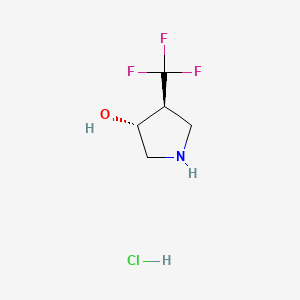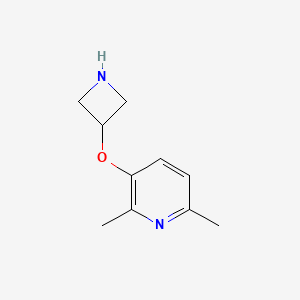
3-(Azetidin-3-yloxy)-2,6-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yloxy)-2,6-dimethylpyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in various fields of scientific research and industrial applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring. The combination of these two rings in a single molecule imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine typically involves the reaction of 2,6-dimethylpyridine with azetidine derivatives. One common method is the nucleophilic substitution reaction where 2,6-dimethylpyridine is reacted with azetidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine derivatives.
Applications De Recherche Scientifique
3-(Azetidin-3-yloxy)-2,6-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- 3-(Azetidin-3-yloxy)pyridine
- 3-(Azetidin-3-yloxy)aniline
- 3-(Azetidin-3-yloxy)benzoate
Comparison: Compared to these similar compounds, 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine is unique due to the presence of the 2,6-dimethyl substituents on the pyridine ring. These substituents can influence the compound’s reactivity, stability, and biological activity. The dimethyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall chemical behavior .
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-(azetidin-3-yloxy)-2,6-dimethylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-10(8(2)12-7)13-9-5-11-6-9/h3-4,9,11H,5-6H2,1-2H3 |
Clé InChI |
PTGJVKDZMBCVHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)OC2CNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)

![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
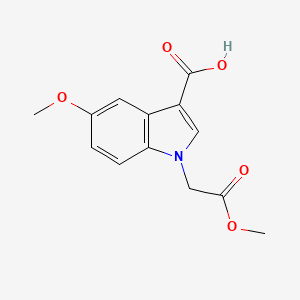
![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
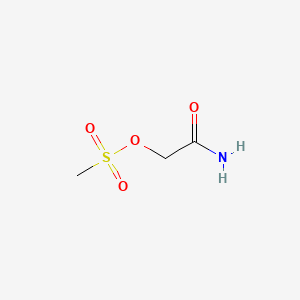
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![3-[(3-Nitropyridin-2-yl)amino]benzonitrile](/img/structure/B13889482.png)
